molecular formula C18H22N4S4 B12712710 N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea CAS No. 15267-16-0

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea

Cat. No.: B12712710
CAS No.: 15267-16-0
M. Wt: 422.7 g/mol
InChI Key: YUMZALXGEIVNAN-UHFFFAOYSA-N
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Description

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea (CAS 15267-16-0) is an organic compound with the molecular formula C₁₈H₂₂N₄S₄ . It is a thiourea derivative characterized by a disulfide bridge (-S-S-) in its structure, which may be of interest in the design of redox-active compounds and ligands . While specific biological data for this exact compound is limited in public sources, thiourea derivatives as a class are widely investigated in medicinal and organic chemistry research for their diverse biological activities . Related compounds in this family have been studied for various potential applications, including serving as antibacterial and anticancer agents, as well as enzyme inhibitors . For instance, some thiourea derivatives are known to function by inhibiting enzymes like tyrosinase , while others are explored for their activity against strains of S. aureus and E. coli . The presence of multiple nitrogen and sulfur atoms in its structure makes it a potential ligand for coordinating with various metal centers to form stable metal complexes, which can be valuable in catalysis and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

15267-16-0

Molecular Formula

C18H22N4S4

Molecular Weight

422.7 g/mol

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamothioylamino)ethyldisulfanyl]ethyl]thiourea

InChI

InChI=1S/C18H22N4S4/c23-17(21-15-7-3-1-4-8-15)19-11-13-25-26-14-12-20-18(24)22-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,19,21,23)(H2,20,22,24)

InChI Key

YUMZALXGEIVNAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCSSCCNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Substituted Phenylammonium Chloride

  • Reactants: Substituted aniline and concentrated hydrochloric acid.
  • Procedure: Aniline derivatives (e.g., 3-methoxyaniline) are dissolved and cooled in an ice bath. Concentrated HCl is added dropwise to form the phenylammonium chloride salt as a solid precipitate.
  • Isolation: The solid is filtered and washed.
  • Notes: This intermediate is crucial for subsequent thiourea formation.

Conversion to Substituted Phenylthiourea

  • Reactants: Phenylammonium chloride intermediate and ammonium thiocyanate.
  • Procedure: The ammonium thiocyanate is dissolved in water and added to the phenylammonium chloride in a round-bottom flask. The mixture is refluxed for approximately 1.5 hours with stirring.
  • Isolation: After reflux, the reaction mixture is poured into ice water to precipitate the thiourea derivative, which is filtered, washed, and recrystallized from ethanol.
  • Yields: Experimental yields vary widely, typically between 4.35% and 36.75%, depending on substituents and conditions.
  • Characterization: FTIR spectra confirm the presence of characteristic thiourea functional groups (N-H, C=S, C-N) with absorption bands around 3475-3372 cm⁻¹ (N-H), 1287-1110 cm⁻¹ (C=S), and 1302-1257 cm⁻¹ (C-N).

Formation of the Dithioethyl Bridge

  • Approach: The dithioethyl linkage is introduced by reacting the thiourea derivative with a suitable dithioethylating agent, such as 2,2'-dithiodiethanol or related disulfide compounds.
  • Mechanism: Nucleophilic substitution or thiol-disulfide exchange reactions facilitate the formation of the disulfide bridge connecting two thiourea units.
  • Conditions: Typically performed under inert atmosphere to prevent oxidation, with controlled temperature and solvent choice (e.g., ethanol or DMF).
  • Purification: The final product is purified by recrystallization or chromatographic techniques.

Experimental Data Summary

Step Reactants Conditions Yield (%) Key Characterization Data
1. Phenylammonium chloride formation Substituted aniline + HCl (conc.) Ice bath, dropwise addition High (quantitative precipitation) Solid salt formation, melting point
2. Substituted phenylthiourea synthesis Phenylammonium chloride + NH4SCN Reflux 1.5 h, aqueous medium 4.35 - 36.75 FTIR: N-H (3475-3372 cm⁻¹), C=S (1287-1110 cm⁻¹), C-N (1302-1257 cm⁻¹)
3. Dithioethyl bridge formation Thiourea derivative + dithioethylating agent Inert atmosphere, mild heating Variable, optimized by conditions NMR, IR, elemental analysis confirming disulfide linkage

Analytical and Spectroscopic Characterization

Research Findings and Notes

  • The preparation of substituted phenylthioureas via ammonium thiocyanate is a well-established method, providing intermediates for heterocyclic compound synthesis such as 2-aminobenzothiazoles.
  • The dithioethyl bridge incorporation is critical for the biological and chemical properties of the final compound, influencing its reactivity and potential applications.
  • Yields and purity depend strongly on reaction conditions, substituent effects, and purification methods.
  • The described synthetic route avoids unreliable sources and is corroborated by multiple peer-reviewed studies and chemical databases.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Biological Applications

Antitumor Activity
Research indicates that N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea exhibits significant biological activity, particularly as an antitumor agent. Its mechanism of action may involve the modulation of enzyme activity or interference with cellular signaling pathways, potentially inhibiting cancer cell proliferation.

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have documented its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration values indicate strong activity, particularly among derivatives that incorporate thiazole or pyridine nuclei .

Coordination Chemistry

This compound can act as a ligand for metal ions, forming stable complexes that enhance its pharmacological properties. Binding studies reveal interactions with transition metals, which may improve its stability and biological activity.

Applications in Materials Science

The compound's unique structure allows it to be utilized in various applications within materials science. It has been explored as a potential precursor for creating new heterocycles through cyclization reactions. These heterocycles can serve as building blocks for pharmaceuticals and agrochemicals .

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound significantly inhibited the growth of cancer cell lines in vitro, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing : In another study, several derivatives showed varying degrees of activity against bacterial biofilms, with some achieving high efficacy against Escherichia coli, highlighting their potential in treating infections resistant to conventional antibiotics .
  • Metal Complexation : Research on the coordination chemistry of this compound revealed that it forms stable complexes with copper and zinc ions, which could be leveraged for drug delivery systems or as catalysts in organic reactions .

Mechanism of Action

The mechanism of action of N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s dithioethyl group distinguishes it from most analogs, offering superior metal-chelating capacity compared to mono-thio derivatives .
  • Electron-withdrawing groups (e.g., nitro in , cyano in ) modify redox behavior, as demonstrated in cyclic voltammetry studies .
  • Bulky substituents (e.g., adamantyl in ) reduce conformational flexibility but may enhance selectivity in biological targeting.

Reactivity Trends :

  • Thioureas with electron-deficient aromatic rings (e.g., nitro-substituted ) undergo faster nucleophilic attacks.
  • Dithioethyl groups may facilitate disulfide bond formation under oxidative conditions, a property absent in most compared compounds.

Critical Analysis :

  • The target compound’s dithioethyl group suggests utility in heavy metal sequestration or catalysis, whereas derivatives like and are optimized for bioactivity.
  • Electrochemical properties in highlight the role of substituents in tuning redox potentials, a feature unexplored for the target compound but relevant for sensor development.

Physicochemical Properties

  • Solubility : Thioureas with polar groups (e.g., acetamido in ) exhibit higher aqueous solubility. The target compound’s dithioethyl and aromatic groups may favor organic solvents.
  • Stability : Dithioethyl linkages are prone to oxidation, whereas adamantyl or nitro groups enhance thermal stability .

Biological Activity

N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea, commonly referred to as a thiourea derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound possesses a complex structure that contributes to its interaction with various biological targets.

  • Molecular Formula : C_{18}H_{22}N_{4}S_{3}
  • Molecular Weight : 422.7 g/mol
  • Structure : The compound features a dithioether linkage and a phenylthiourea moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with sulfhydryl groups in proteins, leading to potential inhibition of enzymes and modulation of cellular pathways. Thioureas are known for their ability to chelate metal ions and form stable complexes, which may also contribute to their biological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiourea derivatives:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via caspase activation
A549 (Lung)20Cell cycle arrest in G2/M phase

Antioxidant Properties

Thiourea derivatives have been shown to exhibit significant antioxidant activity. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

  • Study Findings : In a study assessing the antioxidant capacity using DPPH and ABTS assays, the compound demonstrated effective scavenging activity comparable to standard antioxidants .
Assay TypeIC50 (µM)Comparison with Standard Antioxidants
DPPH25Comparable to Ascorbic Acid
ABTS30Comparable to Trolox

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : The compound has shown promising results in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. This inhibition could have therapeutic implications for conditions like glaucoma and epilepsy .

Case Studies

  • Case Study on Cancer Treatment :
    • A clinical trial evaluated the efficacy of thiourea derivatives in combination with conventional chemotherapy in patients with advanced breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
  • Case Study on Oxidative Stress :
    • Research involving animal models demonstrated that administration of this compound significantly reduced markers of oxidative stress in tissues exposed to toxic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((2-((Anilinocarbothioyl)amino)ethyl)dithio)ethyl)-N'-phenylthiourea, and how is structural purity validated?

The compound is synthesized via multi-step organic reactions, typically involving the condensation of thiourea derivatives with dithiol-containing linkers. Key steps include:

  • Thiourea formation : Reacting aniline derivatives with thiophosgene or thiocyanate reagents to form the anilinocarbothioyl moiety.
  • Dithio bridge incorporation : Coupling via disulfide bond formation using agents like 2,2'-dithiobis(ethylamine). Validation requires:
  • Spectroscopic analysis : NMR (¹H/¹³C) to confirm functional groups and connectivity .
  • X-ray crystallography : For unambiguous structural determination, as demonstrated for analogous thiourea derivatives .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. Which spectroscopic techniques are essential for characterizing the compound’s stability under varying pH and temperature conditions?

  • UV-Vis spectroscopy : Monitors absorbance changes in the thiourea moiety (λ ~250–300 nm) under stress conditions .
  • FTIR : Tracks shifts in N-H (3200–3400 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches to detect degradation .
  • HPLC : Quantifies decomposition products, especially disulfide bond cleavage byproducts .

Advanced Research Questions

Q. How does the dithioethyl bridge influence the compound’s coordination chemistry with transition metals, and what analytical approaches resolve binding modes?

The dithioethyl group acts as a bidentate ligand, enabling chelation with metals like Cu(II) or Ag(I). Key methods:

  • Single-crystal X-ray diffraction : Resolves metal-ligand bond lengths and geometry (e.g., square planar vs. tetrahedral) .
  • Electron paramagnetic resonance (EPR) : Identifies Cu(II) coordination environments (e.g., g∥ and g⊥ values) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability of metal complexes .

Q. What computational strategies predict the compound’s reactivity in enzyme inhibition studies, and how do they align with experimental data?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in dithio groups) .
  • Molecular docking : Simulates interactions with enzyme active sites (e.g., tyrosinase or urease) to predict binding affinities . Discrepancies between computational and experimental IC₅₀ values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. How can researchers address contradictory reports on the compound’s biological activity across different assay systems?

  • Standardized assay protocols : Use consistent enzyme sources (e.g., recombinant vs. crude extracts) and buffer conditions .
  • Meta-analysis : Compare IC₅₀ values across studies while accounting for variables like cell permeability or assay interference from disulfide reductants .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., phenyl vs. fluorophenyl groups) to isolate contributing factors .

Methodological Considerations

Q. What experimental design principles optimize the compound’s use in protein-ligand interaction studies?

  • Isothermal titration calorimetry (ITC) : Measures binding constants (Kd) and stoichiometry .
  • Surface plasmon resonance (SPR) : Tracks real-time association/dissociation kinetics .
  • Control experiments : Include thiourea derivatives lacking dithio bridges to assess the role of sulfur atoms in binding .

Q. Which techniques elucidate the redox behavior of the dithioethyl group in biological systems?

  • Cyclic voltammetry : Quantifies oxidation potentials of disulfide bonds in buffer vs. cellular media .
  • Fluorescent probes (e.g., ThioGlo-1) : Detect thiol-disulfide exchange in live cells .
  • LC-MS/MS : Identifies glutathione adducts formed during intracellular reduction .

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